molecular formula C26H23NO6 B13909781 Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate

Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate

Cat. No.: B13909781
M. Wt: 445.5 g/mol
InChI Key: ULFJQVGVPDVPTH-QFIPXVFZSA-N
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Description

Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate is a chiral amino acid derivative featuring:

  • An Fmoc-protected amine (9-fluorenylmethoxycarbonyl), critical for peptide synthesis due to its UV-sensitive deprotection .
  • A methyl ester at the C-terminus, enhancing solubility in organic solvents and stability during coupling reactions .

This compound is widely utilized in solid-phase peptide synthesis (SPPS) as a building block for introducing the dioxolane-containing side chain into peptide sequences. Its synthesis involves coupling reactions mediated by reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in pyridine, achieving high yields (~91%) after purification .

Properties

Molecular Formula

C26H23NO6

Molecular Weight

445.5 g/mol

IUPAC Name

methyl (2S)-3-(1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C26H23NO6/c1-30-25(28)22(12-16-10-11-23-24(13-16)33-15-32-23)27-26(29)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21-22H,12,14-15H2,1H3,(H,27,29)/t22-/m0/s1

InChI Key

ULFJQVGVPDVPTH-QFIPXVFZSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

COC(=O)C(CC1=CC2=C(C=C1)OCO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Preparation Methods

Detailed Stepwise Preparation

Fmoc Protection of Levodopa
  • Starting Material : Levodopa (L-3,4-dihydroxyphenylalanine) is reacted with Fmoc-OSu or Fmoc-Cl.
  • Reaction Conditions : The reaction is typically carried out in tetrahydrofuran (THF) or 1,4-dioxane/water mixtures with a base such as sodium carbonate or pyridine to neutralize the released acid.
  • Temperature : 0–25 °C, often starting at 0 °C to control the reaction rate.
  • Time : Several hours to overnight stirring.
  • Outcome : Formation of Fmoc-L-dopa with high yield (up to 90%).

Example from literature:

Step Reagents & Conditions Yield Notes
Fmoc Protection Levodopa + Fmoc-OSu in THF, Na2CO3 base, 0–20 °C 85–90% Reaction monitored by TLC; purified by column chromatography
Fmoc Protection Levodopa + Fmoc-Cl in dioxane/water, Na2CO3, 0 °C to RT 90% Efficient protection with minimal side reactions
Esterification to Methyl Ester
  • Method : The carboxylic acid group of Fmoc-protected levodopa is converted to the methyl ester.
  • Typical Reagents : Methanol with acid catalysis (e.g., HCl gas, sulfuric acid) or methyl iodide with base.
  • Alternative Method : Reaction of Fmoc-protected levodopa with 2,2-dimethoxypropane in the presence of pyridinium p-toluenesulfonate (PPTS) as catalyst in THF, leading to the formation of the methyl ester derivative.
  • Reaction Conditions : Reflux in THF for 8 hours.
  • Purification : Concentration, extraction with ethyl acetate, washing with ferric chloride solution to remove impurities, drying over sodium sulfate, and recrystallization from ethyl acetate.
  • Yield : Approximately 65%.

Example from patent CN102718739A:

Step Reagents & Conditions Yield Notes
Esterification Fmoc-L-dopa + 2,2-dimethoxypropane, PPTS catalyst, THF reflux 8 h 65% Purification involves ferric chloride wash and recrystallization

Alternative Synthetic Routes

  • Multi-step synthetic routes reported in patents involve seven steps for the preparation of the compound, but the two-step method described above is preferred for its simplicity and higher operational ease.
  • The use of Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) is common for amino protection, while methyl ester formation can also be achieved by direct methylation or acid-catalyzed esterification.

Reaction Mechanism Insights

  • Fmoc Protection : The nucleophilic amino group of levodopa attacks the activated carbonyl carbon of Fmoc-OSu or Fmoc-Cl, forming a stable carbamate linkage.
  • Esterification : The acid-catalyzed reaction with 2,2-dimethoxypropane generates the methyl ester via an acetal intermediate, facilitated by the PPTS catalyst which acts as a mild acid.

Data Tables Summarizing Key Experimental Parameters

Step Reagents/Conditions Solvent Catalyst/ Base Temperature Time Yield (%) Purification Method
Fmoc Protection Levodopa + Fmoc-OSu THF Na2CO3 0–20 °C 4–12 h 85–90 Column chromatography
Fmoc Protection Levodopa + Fmoc-Cl 1,4-dioxane/H2O Na2CO3 0 °C to RT 3 h 90 Column chromatography
Esterification Fmoc-L-dopa + 2,2-dimethoxypropane + PPTS THF Pyridinium p-toluenesulfonate Reflux 8 h 65 Ferric chloride wash, recrystallization

Research Findings and Optimization Notes

  • The simplified two-step synthesis reduces the number of operations and improves yield compared to previously reported seven-step syntheses.
  • Use of 2,2-dimethoxypropane as a methyl ester source under mild acid catalysis avoids harsher conditions and side reactions.
  • Ferric chloride washing effectively removes phenolic impurities derived from levodopa.
  • Recrystallization from ethyl acetate ensures high purity suitable for peptide synthesis applications.
  • The stereochemistry (S-configuration) is preserved throughout the synthesis, critical for biological activity.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxol-5-yl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[d][1,3]dioxol-5-yl derivatives.

Scientific Research Applications

Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and peptidomimetics.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. The benzo[d][1,3]dioxol-5-yl moiety can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride

Key Differences :

  • Functional Groups : Lacks the Fmoc protecting group; instead, the amine exists as a hydrochloride salt.
  • Reactivity : The free amine enhances nucleophilicity but requires in-situ protection for further reactions.
  • Solubility : Hydrochloride salt improves aqueous solubility, making it suitable for biological assays.
    Applications : Primarily serves as an intermediate for synthesizing more complex derivatives, such as peptidomimetics.

Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoate

Key Differences :

  • Ester Group : Ethyl ester instead of methyl, slightly altering lipophilicity.
  • Protecting Group : Uses a phthalimide (1,3-dioxoisoindolin-2-yl) group, which is base-labile, unlike the acid-sensitive Fmoc.
  • Synthesis : Prepared via thianthrenium-mediated coupling, achieving 71% yield .
    Applications : Explored in heterocyclic chemistry for constructing indole or thiazole derivatives.

3-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid

Key Differences :

  • Backbone: Propanoic acid replaces the propanoate ester, increasing hydrophilicity.
  • Functionalization : Free carboxylic acid enables conjugation to amines (e.g., thiazol-2-yl groups) via HATU-mediated coupling .
    Applications : Used in synthesizing bioactive molecules, such as thiazole-containing antimicrobial agents.

Cyclopropane Derivatives (e.g., (1S,2S,3R)-2-(benzo[d][1,3]dioxol-5-yl)-3-(TBS)-N-methyl-N-phenylcyclopropane-1-carboxamide)

Key Differences :

  • Core Structure : Cyclopropane ring introduces rigidity and conformational constraints.
  • Stereochemistry : Chirality at multiple centers affects biological target selectivity.
    Applications : Studied for enzyme inhibition or receptor modulation due to strained ring geometry .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Yield (%) Purity (%) Key Functional Groups Applications
Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate ~445.45 91 >95 Fmoc, methyl ester, dioxolane Peptide synthesis
Methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride ~299.75 N/A 95 Amine hydrochloride, dioxolane Intermediate for peptidomimetics
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoate ~383.37 71 >95 Phthalimide, ethyl ester, dioxolane Heterocyclic scaffold development
3-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid ~234.23 70 >95 Carboxylic acid, dioxolane Antimicrobial agent synthesis

Research Findings and Implications

  • Synthetic Efficiency : The Fmoc-protected derivative outperforms analogs in peptide synthesis due to its stability under basic conditions and efficient deprotection.
  • Biological Relevance : Compounds like the cyclopropane derivative exhibit enhanced target specificity, likely due to stereochemical precision.
  • Solubility vs. Reactivity : Hydrochloride salts trade reactivity for solubility, limiting their use in multi-step syntheses without reprotection.

Biological Activity

Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate, with a CAS number of 2741218-41-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological evaluations, and biological effects based on diverse research findings.

1. Chemical Profile

  • IUPAC Name: Methyl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate
  • Molecular Formula: C26H23NO6
  • Molecular Weight: 445.47 g/mol
  • Purity: ≥ 95% .

2. Synthesis

The compound can be synthesized through various chemical pathways involving the reaction of Fmoc-protected amino acids with benzo[d][1,3]dioxole derivatives. The synthetic routes often include strategies to enhance yield and purity, which are critical for subsequent biological evaluations.

3.1 Enzyme Inhibition Studies

Research indicates that derivatives related to this compound exhibit significant inhibitory activity against specific enzymes, notably phosphoinositide 3-kinase (PI3K). For instance, compounds derived from similar scaffolds have been shown to inhibit PI3K with IC50 values in the low micromolar range . This suggests a potential role in cancer therapy due to PI3K's involvement in cell growth and survival pathways.

3.2 Cytotoxicity

In vitro studies have demonstrated that this compound and its analogs possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structures were tested against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116), revealing promising cytotoxic activities with IC50 values below 20 μM for some derivatives .

CompoundCell LineIC50 (μM)
Compound AHCT-11616.19 ± 1.35
Compound BMCF-717.16 ± 1.54
This compoundTBDTBD

The proposed mechanism of action for this compound includes the modulation of signaling pathways linked to apoptosis and cell cycle regulation. The interaction with PI3K may lead to downstream effects on Akt signaling, which plays a crucial role in cellular proliferation and survival .

4. Case Studies

Case Study 1: PI3K Inhibition
A study evaluated the inhibition of PI3K by various thiazolidinedione derivatives, highlighting the importance of structural modifications for enhancing selectivity and potency against different isoforms of the enzyme . The findings suggest that this compound could be optimized for better therapeutic outcomes.

Case Study 2: Cytotoxicity Evaluation
In another investigation involving a series of benzodiazepine derivatives, several compounds exhibited substantial cytotoxicity against cancer cell lines comparable to established chemotherapeutics like doxorubicin . This underscores the potential of this compound as a candidate for further development.

5. Conclusion

This compound presents a promising scaffold for drug development due to its biological activity against critical targets in cancer therapy. Ongoing research is necessary to elucidate its full pharmacological profile and optimize its efficacy and safety for clinical applications.

Q & A

Basic: What are the key synthetic strategies for preparing Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate?

Answer:
The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, a solution of methyl (S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate is reacted with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base like pyridine or DMAP. Alternatively, pre-activated Fmoc derivatives can be coupled using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane or DMF . Critical steps include maintaining anhydrous conditions to prevent hydrolysis of the Fmoc group and monitoring reaction progress via TLC or LC-MS.

Advanced: How can researchers optimize coupling efficiency while minimizing racemization during synthesis?

Answer:
Racemization at the chiral α-carbon is a key concern. Strategies include:

  • Temperature control : Conduct reactions at 0–4°C to reduce base-induced epimerization.
  • Base selection : Use HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) as additives to stabilize the active ester intermediate, reducing side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may increase racemization; dichloromethane is preferable for stereochemical integrity.
  • Monitoring : Employ chiral HPLC or circular dichroism (CD) spectroscopy to detect enantiomeric excess .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Flash column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–70% ethyl acetate) to separate the product from unreacted Fmoc-Cl or byproducts .
  • Recrystallization : Ethanol/water mixtures are effective for removing hydrophilic impurities.
  • HPLC purification : Reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) resolve closely related derivatives, especially for analytical-scale preparations .

Advanced: How do reaction conditions impact the stability of the benzo[d][1,3]dioxol-5-yl group?

Answer:
The benzo[d][1,3]dioxole (methylenedioxy) moiety is sensitive to strong acids/bases. For example:

  • Acidic conditions : Prolonged exposure to TFA (trifluoroacetic acid) during Fmoc deprotection can cleave the methylenedioxy ring. Limit TFA exposure to <1 hour .
  • Oxidative environments : Avoid peroxides or strong oxidizing agents, which may degrade the aromatic system.
  • Thermal stability : Decomposition occurs above 150°C; reactions should be conducted below this threshold .

Basic: What analytical techniques confirm the compound’s structure and purity?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.8 ppm (Fmoc aromatic protons), δ 5.9–6.1 ppm (benzo[d][1,3]dioxole protons), and δ 3.6–3.8 ppm (methyl ester) .
    • ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and ~155 ppm (Fmoc carbamate).
  • Mass spectrometry : ESI-MS or MALDI-TOF confirms the molecular ion ([M+H]⁺ expected at m/z 458.2).
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in related benzo[d][1,3]dioxol-5-yl propanoate derivatives .

Advanced: How can this compound be applied in targeted drug discovery (e.g., enzyme inhibitors)?

Answer:
The Fmoc-protected amino acid scaffold is versatile for:

  • Peptidomimetic libraries : Incorporate into solid-phase synthesis for protease inhibitors (e.g., targeting uPAR or PDE5) .
  • Fluorescent probes : Conjugate with fluorophores via the free carboxylic acid (after ester hydrolysis) for tracing enzyme activity in live cells .
  • Structure-activity relationship (SAR) studies : Modify the benzo[d][1,3]dioxol-5-yl group to assess electronic effects on binding affinity .

Basic: What are common pitfalls in handling and storing this compound?

Answer:

  • Moisture sensitivity : Store desiccated at –20°C under inert gas (N₂ or Ar).
  • Light sensitivity : The Fmoc group degrades under UV light; use amber vials.
  • Decomposition products : Hydrolysis of the methyl ester generates carboxylic acid derivatives, detectable via LC-MS .

Advanced: How do contradictions in reported synthetic yields arise, and how can they be resolved?

Answer:
Yield discrepancies often stem from:

  • Reagent quality : EDCI purity <95% reduces coupling efficiency; use freshly opened batches.
  • Solvent dryness : Residual water in DMF reduces carbodiimide activity.
  • Workup methods : Incomplete extraction (e.g., using saturated NaHCO₃ vs. brine) leaves polar byproducts.
  • Validation : Reproduce literature protocols with internal controls (e.g., a known coupling reaction) to calibrate yields .

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